2-(4-fluorophenoxy)-N'-hydroxyethanimidamide
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Overview
Description
2-(4-fluorophenoxy)-N’-hydroxyethanimidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a fluorophenoxy group attached to an ethanimidamide backbone, which contributes to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-(4-fluorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a base, followed by hydrolysis and subsequent reaction with hydroxylamine to form the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-fluorophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorophenoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines
Scientific Research Applications
2-(4-fluorophenoxy)-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and flame resistance
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-(4-fluorophenoxy)-N’-hydroxyethanimidamide can be compared with similar compounds such as:
- 2-(4-fluorophenoxy)ethanimidamide hydrochloride
- 2-(3-fluoro-4-methoxyphenyl)ethanimidamide
- 2-(2-chloro-4-fluorophenyl)ethanethioamide These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications . The uniqueness of 2-(4-fluorophenoxy)-N’-hydroxyethanimidamide lies in its specific combination of functional groups, which imparts distinct reactivity and potential uses.
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H9FN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
InChI Key |
IJOASYDRQSEFBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=NO)N)F |
Origin of Product |
United States |
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